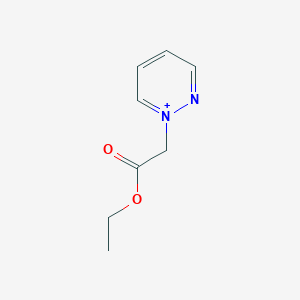

1-(2-Ethoxy-2-oxoethyl)pyridazin-1-ium

Beschreibung

1-(2-Ethoxy-2-oxoethyl)pyridazin-1-ium is a pyridazinium-based ionic compound characterized by an ethoxy-oxoethyl substituent attached to the pyridazine ring’s nitrogen atom.

Eigenschaften

Molekularformel |

C8H11N2O2+ |

|---|---|

Molekulargewicht |

167.19 g/mol |

IUPAC-Name |

ethyl 2-pyridazin-1-ium-1-ylacetate |

InChI |

InChI=1S/C8H11N2O2/c1-2-12-8(11)7-10-6-4-3-5-9-10/h3-6H,2,7H2,1H3/q+1 |

InChI-Schlüssel |

ZNLVRBOJLSVGFR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C[N+]1=CC=CC=N1 |

Kanonische SMILES |

CCOC(=O)C[N+]1=CC=CC=N1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Thermal Stability

Pyridazinium bromides with aryl or alkyl substituents exhibit significant variations in melting points, reflecting differences in molecular symmetry, intermolecular interactions, and steric effects:

- 1-(2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl)-3-(p-tolyl)pyridazin-1-ium bromide (7q) : Melting point = 208–210°C .

- 1-(2-Oxo-2-(4-bromophenyl)ethyl)-3-(p-tolyl)pyridazin-1-ium bromide (7t) : Melting point = 208–210°C .

- 1-(2-Oxo-2-(3,4-dimethoxyphenyl)ethyl)-3-(p-tolyl)pyridazin-1-ium bromide (7s) : Lower melting point = 150–151°C, attributed to reduced crystallinity from asymmetric substitution .

Spectroscopic Trends in Pyridazinium Salts

NMR data for pyridazinium salts highlight substituent-induced electronic effects:

- 1-(4-Ethoxy-4-oxobutyl)pyridazin-1-ium bromide (14) :

- 1-(3-Cyanopropyl)pyridazin-1-ium tetrafluoroborate (12): $^{13}\text{C NMR}$: δ 119.7 (CN), 63.2 (NCH$_2$) .

The ethoxy-oxoethyl group in the target compound would likely produce distinct $^{13}\text{C}$ signals for the ester carbonyl (δ ~170–180 ppm) and ethoxy methyl (δ ~15–16 ppm), as seen in compound 14 .

Heterocyclic Derivatives with Ester Functionalities

Comparison with Pyrrolo[1,2-b]pyridazine Esters

Pyrrolo[1,2-b]pyridazine derivatives (e.g., 8a, 8b) exhibit higher melting points (178–190°C) due to fused-ring rigidity and extended conjugation . In contrast, monocyclic pyridazinium salts like 1-(2-Ethoxy-2-oxoethyl)pyridazin-1-ium may display lower thermal stability but greater synthetic versatility.

Triazole-Based Analogs

1-(2-Ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid (C$7$H$9$N$3$O$4$) demonstrates the impact of heterocycle substitution:

- Melting point : 190–191°C , comparable to pyridazinium bromides.

- Molecular weight : 199.16 g/mol, lower than most pyridazinium salts due to the smaller triazole ring .

Data Tables

Table 1. Physical Properties of Pyridazinium Salts and Related Compounds

Table 2. $^{13}\text{C NMR}$ Shifts for Key Substituents

Research Findings and Implications

Thermal Stability : Pyridazinium salts with symmetric aryl substituents (e.g., 7q, 7t) exhibit higher melting points than those with asymmetric groups (e.g., 7s), suggesting that crystallinity is a critical factor .

Spectroscopic Signatures : Ethoxy-oxoethyl substituents produce characteristic $^{13}\text{C}$ signals for the ester carbonyl and ethoxy methyl groups, aiding structural identification .

Heterocycle Impact : Triazole derivatives (e.g., ) show comparable melting points to pyridazinium salts but differ in molecular weight and π-system size, influencing their applications in drug design or materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.